molecular formula C11H9Cl2N3S B2630592 5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine CAS No. 343375-75-7

5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine

Cat. No.: B2630592
CAS No.: 343375-75-7
M. Wt: 286.17
InChI Key: HZSINMVZSCUMLF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-chloro-4-(4-chlorophenyl)sulfanyl-6-methylpyrimidin-2-amine . This nomenclature reflects its pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions, with substituents at the 4-, 5-, and 6-positions. The structural formula (Figure 1) illustrates:

  • A chlorine atom at position 5.
  • A (4-chlorophenyl)sulfanyl group at position 4.
  • A methyl group at position 6.
  • An amine group at position 2.

The pyrimidine ring adopts a planar geometry due to aromatic π-electron delocalization, while the (4-chlorophenyl)sulfanyl substituent introduces steric and electronic effects that influence molecular conformation.

Structural Feature Position Description
Pyrimidine ring Core Six-membered ring with nitrogen atoms at 1- and 3-positions
Chlorine atom 5 Electronegative substituent enhancing ring electron deficiency
(4-Chlorophenyl)sulfanyl group 4 Bulky, aromatic substituent with a sulfur bridge and para-chlorine substitution
Methyl group 6 Electron-donating alkyl group influencing ring reactivity
Amine group 2 Primary amine contributing to hydrogen-bonding potential

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₁₀Cl₂N₃S , derived from the pyrimidine backbone (C₄H₃N₂) and substituents:

  • Chlorine atoms (Cl₂): +70.9 g/mol
  • Methyl group (CH₃): +15.03 g/mol
  • (4-Chlorophenyl)sulfanyl group (C₆H₄ClS): +143.6 g/mol
  • Amine group (NH₂): +16.02 g/mol

The calculated molecular weight is 286.2 g/mol , consistent with high-resolution mass spectrometry data. The sulfur atom in the sulfanyl group contributes to the compound’s polarizability, while the chlorine atoms increase its hydrophobicity.

Isomeric Considerations and Tautomeric Forms

Pyrimidinamines exhibit tautomerism due to the mobility of hydrogen atoms in the amine group. For 5-chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine, two tautomeric forms are theoretically possible:

  • Amino tautomer : The amine group remains as -NH₂ (predominant form in solid state).
  • Imino tautomer : A hydrogen shift converts the amine to an imine (=NH), though this form is less favored due to steric hindrance from the methyl and sulfanyl groups.

No geometric or optical isomers are possible due to the absence of double-bond rigidity or chiral centers. Substituent positions are fixed, as confirmed by X-ray crystallography of related compounds.

Comparative Analysis with Related Pyrimidinamine Derivatives

The structural uniqueness of this compound becomes evident when compared to simpler pyrimidinamines:

Compound Substituents Key Differences
2-Pyrimidinamine H at positions 4, 5, 6 Lacks halogen and sulfur-containing groups, reducing steric and electronic complexity
4,6-Diaminopyrimidin-2-yl sulfanyl NH₂ at 4 and 6, sulfanyl group at 2 Additional amine groups alter hydrogen-bonding capacity and solubility
5-Fluoropyrimidin-2-amine F at position 5 Smaller halogen (F vs. Cl) and absence of sulfanyl group reduce lipophilicity
Cytosine NH₂ at 4, carbonyl at 2 Biological derivative with distinct hydrogen-bonding donor/acceptor sites

The dual chlorine substitution in this compound distinguishes it from most pharmaceutical pyrimidines, which typically prioritize nitrogen- or oxygen-based functional groups for target binding. The sulfanyl group’s sulfur atom may facilitate interactions with metal ions or cysteine residues in biological systems, though this remains speculative without application-specific data.

Properties

IUPAC Name

5-chloro-4-(4-chlorophenyl)sulfanyl-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3S/c1-6-9(13)10(16-11(14)15-6)17-8-4-2-7(12)3-5-8/h2-5H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSINMVZSCUMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)SC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine typically involves the reaction of 4-chlorophenylthiol with 5-chloro-6-methyl-2-pyrimidinamine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine is C14H12Cl2N4SC_{14}H_{12}Cl_2N_4S with a molecular weight of approximately 345.2 g/mol. The compound features a pyrimidine ring substituted with a chloro group and a phenylsulfanyl moiety, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. The presence of the chlorophenylsulfanyl group enhances the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth. Studies have shown that compounds with similar structures can inhibit both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. The compound's ability to interfere with cellular processes involved in cancer proliferation has been documented. For instance, studies have demonstrated that similar pyrimidine compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using methods such as the DPPH radical scavenging assay. Compounds with similar structures have shown significant radical scavenging abilities, suggesting that this compound may also possess protective effects against oxidative stress .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate pyrimidine derivatives and chlorinated phenyl sulfides.
  • Substitution Reactions : Nucleophilic substitution reactions are often employed to introduce the sulfanyl group onto the pyrimidine ring.

These methodologies not only provide efficient routes for synthesis but also allow for the modification of functional groups to enhance biological activity or selectivity .

Drug Development

Given its promising biological activities, this compound is being explored for its potential as a lead compound in drug development. Its structure can be modified to improve pharmacokinetic properties, such as solubility and bioavailability, which are crucial for therapeutic efficacy.

Targeted Therapies

The compound's mechanism of action could be further elucidated through structure-activity relationship studies, paving the way for targeted therapies in treating infections or cancers where conventional therapies have failed .

Case Studies and Research Findings

StudyObjectiveFindings
Antimicrobial EvaluationDemonstrated effective inhibition against multiple bacterial strains
Anticancer ActivityInduced apoptosis in cancer cell lines via signaling pathway modulation
Antioxidant PropertiesHigh DPPH scavenging activity indicating strong antioxidant potential

Mechanism of Action

The mechanism of action of 5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylthiol: A precursor in the synthesis of the compound.

    6-Methyl-2-pyrimidinamine: Another precursor used in the synthesis.

    Sulfoxides and Sulfones: Oxidation products of the compound.

Uniqueness

5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and sulfanyl groups makes it a versatile compound for various applications.

Biological Activity

5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine, with the CAS number 343375-75-7, is a compound of significant interest due to its diverse biological activities. This compound belongs to the pyrimidine family and is characterized by its unique structural features, including a chloro group and a sulfanyl moiety. The exploration of its biological activity has revealed potential applications in antibacterial, antifungal, and enzyme inhibition.

The molecular formula of this compound is C11H9Cl2N3S, with a molar mass of 286.18 g/mol. Its structure includes a pyrimidine ring substituted with various functional groups that contribute to its biological properties .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. A study highlighted its effectiveness against strains such as Salmonella typhi and Bacillus subtilis, where moderate to strong activity was observed. The compound's mechanism involves interaction with bacterial enzymes, leading to inhibition of bacterial growth .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for these activities indicate its potential as a therapeutic agent in conditions related to these enzymes.

Table 2: Enzyme Inhibition IC50 Values

EnzymeIC50 Value (µM)
Urease2.14 ± 0.003
Acetylcholinesterase (AChE)0.63 ± 0.001

Antiviral Activity

In addition to antibacterial properties, compounds similar to this compound have been tested for antiviral activity. Certain derivatives demonstrated efficacy against the tobacco mosaic virus (TMV), with some achieving inhibition rates comparable to established antiviral agents .

Table 3: Antiviral Activity Against Tobacco Mosaic Virus

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

Case Studies

Several studies have investigated the pharmacological potential of this compound and its derivatives:

  • Antibacterial Screening : A comprehensive study assessed the antibacterial effectiveness of synthesized compounds based on the pyrimidine structure, revealing significant activity against multiple bacterial strains .
  • Enzyme Interaction Studies : Docking studies indicated favorable interactions between the compound and target enzymes, suggesting a strong binding affinity that correlates with observed enzyme inhibition .
  • Antiviral Evaluations : In a study focusing on antiviral properties, several derivatives were synthesized and screened against TMV, showcasing promising results that warrant further investigation for agricultural applications .

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